Product packaging for Methyl 3-(4-Nitro-3-indolyl)propanoate(Cat. No.:)

Methyl 3-(4-Nitro-3-indolyl)propanoate

Cat. No.: B13707086
M. Wt: 248.23 g/mol
InChI Key: WFUQIIWMPLQADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(4-Nitro-3-indolyl)propanoate is a synthetic indole derivative offered for research and development purposes. This compound is part of the broader class of indole alkaloids and derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . The indole nucleus is a versatile pharmacophore present in numerous bioactive natural products and drugs, and its derivatives are frequently investigated for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Researchers utilize such nitro-indole propanoate esters as key intermediates in organic synthesis and for the exploration of new therapeutic agents . The nitro group on the indole ring can serve as a key functional handle for further chemical modifications, enabling the creation of diverse compound libraries for biological screening. This product is intended for use in a laboratory setting only by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O4 B13707086 Methyl 3-(4-Nitro-3-indolyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 3-(4-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-9-3-2-4-10(12(8)9)14(16)17/h2-4,7,13H,5-6H2,1H3

InChI Key

WFUQIIWMPLQADR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Methyl 3 4 Nitro 3 Indolyl Propanoate

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of Methyl 3-(4-Nitro-3-indolyl)propanoate reveals two primary disconnection strategies. The most straightforward approach involves disconnecting the C3-side chain, which points to a C-C bond formation at the C3 position of a pre-formed 4-nitroindole (B16737) nucleus. This strategy relies on the inherent nucleophilicity of the C3 position of the indole (B1671886) ring. The key intermediate in this pathway is 4-nitroindole.

A second, more convergent strategy involves disconnecting the indole ring itself. This approach would construct the substituted indole from an acyclic precursor already containing the necessary nitro and propanoate functionalities. This could potentially involve a cyclization reaction as the key step, building the indole ring with the substituents in place.

Approaches to Indole Ring Construction with a 4-Nitro Moiety

The formation of the 4-nitroindole core is a critical step in the synthesis of the target molecule. Several methodologies can be employed, including reductive cyclizations and the application of classic named reactions for indole synthesis.

Reductive Cyclization Strategies from Nitroarene Precursors

Reductive cyclization of ortho-substituted nitroarenes is a powerful method for indole synthesis. taylorandfrancis.com This typically involves the reduction of a nitro group to an amino group, which then participates in a cyclization reaction. For the synthesis of a 4-nitroindole, this would require a starting material with two nitro groups, where one is selectively reduced and cyclized while the other remains intact.

Palladium-catalyzed reductive cyclization of 2-nitrostyrenes using carbon monoxide surrogates like formate (B1220265) esters has been shown to be an effective method for producing indoles. researchgate.net This approach could potentially be adapted for the synthesis of 4-nitroindole derivatives.

Application of Established Indole Synthesis Reactions for Nitro-Substituted Systems

Fischer Indole Synthesis: The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. taylorandfrancis.comwikipedia.org For the synthesis of 4-nitroindole, (3-nitrophenyl)hydrazine would be the required starting material. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, followed by cyclization, would yield the 4-nitroindole core. The Fischer synthesis has been successfully applied to the preparation of various nitroindoles. tandfonline.comresearchgate.net An extension of this method involves a one-pot synthesis of substituted indoles from functionalized nitroalkanes under mildly acidic conditions, which capitalizes on the convergence of the Nef and Fischer methodologies. nih.gov

Reissert-type Indole Synthesis: A practical synthesis of 4-nitroindole has been reported that follows a mechanism parallel to the Reissert indole synthesis. orgsyn.org This procedure starts with 2-methyl-3-nitroaniline, which is first converted to ethyl N-(2-methyl-3-nitrophenyl)formimidate. This intermediate is then treated with a mixture of diethyl oxalate (B1200264) and potassium ethoxide in dimethylformamide and dimethyl sulfoxide (B87167) to induce cyclization and afford 4-nitroindole. orgsyn.orggoogle.com

Stereoselective and Enantioselective Synthesis Protocols for Indole-3-propanoate Derivatives

For the target molecule, this compound, which is achiral, stereoselective and enantioselective considerations are not directly applicable. However, it is pertinent to note that the synthesis of chiral indole-3-propanoate derivatives is an active area of research. Enantioselective methods often involve the use of chiral catalysts to control the stereochemistry of the C-C bond formation at the C3 position or subsequent functionalization of the side chain. mdpi.comnih.govnih.gov For instance, catalytic asymmetric methods have been developed for the synthesis of β-amino acids with indole side chains. nih.gov

Introduction and Functionalization of the Propanoate Side Chain

The introduction of the methyl propanoate side chain at the C3 position of the 4-nitroindole core is a key transformation. The electron-rich nature of the indole C3 position makes it susceptible to electrophilic attack.

Methodologies for β-Carbonyl Alkylation and Subsequent Transformations

A direct and efficient method for introducing the propanoate side chain is the Michael addition of 4-nitroindole to an electrophilic acrylate (B77674) derivative, such as methyl acrylate. ijsdr.org This reaction takes advantage of the nucleophilic character of the indole C3 position, which attacks the β-carbon of the α,β-unsaturated ester. The reaction is typically carried out in the presence of a base or under thermal conditions. Microwave-assisted Michael additions of amines to methyl acrylates have been shown to significantly reduce reaction times and improve yields. nih.gov While this example involves an amine nucleophile, the principle can be extended to indole nucleophiles.

Alternatively, the propanoate side chain can be introduced through a Friedel-Crafts-type alkylation of 4-nitroindole with a suitable three-carbon electrophile, such as methyl 3-bromopropanoate. This reaction would likely require a Lewis acid catalyst to activate the electrophile.

Another approach involves the nitration of a pre-existing indole-3-propanoate derivative. However, nitration of the indole ring can lead to a mixture of isomers, and controlling the regioselectivity to obtain the desired 4-nitro isomer can be challenging. nih.gov

Esterification Techniques for Methyl Ester Formation

The final step in the synthesis of the target compound is typically the conversion of the carboxylic acid precursor, 3-(4-nitro-3-indolyl)propanoic acid, into its corresponding methyl ester. The choice of esterification method is critical to ensure high yield without compromising the integrity of the nitro- and indole-functional groups.

Acid-Catalyzed Esterification (Fischer-Speier Esterification): This is a conventional and cost-effective method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using a large excess of the alcohol. While effective, the harsh acidic conditions and elevated temperatures may pose a risk of side reactions or degradation of the sensitive indole nucleus.

Reagent-Mediated Esterification: To circumvent the issues of harsh acidic conditions, milder techniques are often employed.

Diazomethane (B1218177): Reacting the carboxylic acid with diazomethane (CH₂N₂) in an inert solvent like diethyl ether provides a nearly quantitative yield of the methyl ester under very mild conditions. However, the extreme toxicity and explosive nature of diazomethane limit its application, especially on a larger scale.

Alkyl Halides with a Base: The carboxylic acid can be deprotonated with a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to form the carboxylate salt, which is then treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). This method avoids strong acids but uses toxic alkylating agents.

The selection of an appropriate esterification technique involves a trade-off between reaction efficiency, substrate compatibility, and safety considerations.

Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier Methanol, H₂SO₄ or HClRefluxLow cost, simpleHarsh conditions, potential for side reactions
Diazomethane CH₂N₂, Diethyl Ether0°C to Room TempHigh yield, very mildHighly toxic and explosive
Alkyl Halide CH₃I, K₂CO₃, AcetoneRoom Temp to RefluxMild conditionsUses toxic alkylating agents, requires base

Advanced Catalytic Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the core structure of this compound relies on the formation of the indole ring and the installation of the propanoate side chain at the C3 position. Advanced catalytic methods offer precise control and high efficiency for these transformations.

Indole Ring Synthesis: The formation of the 4-nitroindole scaffold is a key challenge. While the classic Fischer indole synthesis is versatile, its application with strongly electron-withdrawing groups like a nitro group can be difficult. nih.govwikipedia.orgbyjus.com More specialized methods are often preferred:

Reissert Indole Synthesis: This method is particularly useful for synthesizing nitroindoles. It involves the condensation of o-nitrotoluene derivatives with diethyl oxalate in the presence of a strong base like potassium ethoxide, followed by reductive cyclization to form the indole ring. orgsyn.org

Batcho-Leimgruber Indole Synthesis: This two-step procedure involves the formation of an enamine from a substituted o-nitrotoluene and a formamide (B127407) acetal, followed by a reductive cyclization (e.g., using H₂/Pd-C, or tin(II) chloride) to yield the indole. This method is highly effective for producing a variety of substituted indoles, including those with nitro groups. researchgate.net

Carbon-Carbon Bond Formation at C3: The introduction of the 3-(methyl propanoate) side chain onto the 4-nitroindole ring is a critical C-C bond-forming step.

Friedel-Crafts Alkylation: A common approach is the Lewis acid-catalyzed Friedel-Crafts alkylation of 4-nitroindole with a suitable electrophile, such as methyl acrylate. The electron-rich nature of the indole C3 position facilitates this electrophilic substitution. acs.orgnih.gov

Palladium-Catalyzed C-H Functionalization: Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation to form C-C bonds directly, avoiding the need for pre-functionalized starting materials. chim.itrsc.org Palladium catalysts, for instance, can facilitate the direct coupling of the C3-H bond of an indole with various partners. nih.gov This approach offers high atom economy and regioselectivity, often under milder conditions than traditional methods. nih.gov For example, a Heck-type reaction between 4-nitroindole and methyl acrylate could be envisioned.

Catalytic System Reaction Type Bond Formed Key Features
Potassium EthoxideReissert SynthesisC-C, C-N (Ring)Effective for nitroindole synthesis from o-nitrotoluenes. orgsyn.org
Pd/C, H₂Batcho-LeimgruberC-N (Ring)Reductive cyclization of an enamine intermediate; good yields. researchgate.net
Lewis Acids (e.g., AlCl₃)Friedel-CraftsC-C (Side Chain)Electrophilic substitution at the electron-rich C3 position. acs.org
Palladium ComplexesC-H FunctionalizationC-C (Side Chain)Direct coupling, high atom economy, avoids pre-functionalization. chim.itnih.gov

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the multi-step synthesis of complex molecules like this compound.

Prevention and Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Advanced catalytic methods like direct C-H functionalization are superior to classical methods that require protecting groups or activating groups, as they generate less waste and have higher atom economy. chim.it

Use of Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. The catalytic methods described for both indole ring formation and side-chain installation (e.g., using palladium or Lewis acids) reduce waste and allow for reactions to proceed under milder conditions. acs.orgnih.gov

Design for Energy Efficiency: The application of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comtandfonline.com These techniques have been successfully applied to various indole syntheses. eurekaselect.com

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Research into indole synthesis has explored the use of greener solvents like water, ethanol (B145695), or ionic liquids, and in some cases, solvent-free reactions under mechanochemical conditions (ball milling). eurekaselect.comrsc.org This contrasts with traditional methods that often rely on chlorinated solvents. researchgate.net

Less Hazardous Chemical Syntheses: Green methodologies prioritize the use of less toxic reagents. For example, replacing highly toxic and explosive diazomethane for esterification with a solid-acid catalyzed reaction in methanol, or developing catalytic nitration methods that avoid the use of concentrated nitric and sulfuric acids, aligns with this principle. nih.gov

Green Principle Conventional Approach Greener Alternative Benefit
Atom Economy Synthesis requiring pre-functionalization and deprotection steps.Direct C-H functionalization to install the side chain. chim.itHigher efficiency, less waste.
Catalysis Use of stoichiometric reagents (e.g., in older ring closures).Transition metal catalysis (e.g., Pd, Cu, Co) for C-C and C-N bond formation. nih.govorganic-chemistry.orgReduced waste, higher turnover.
Energy Efficiency Prolonged heating under reflux.Microwave-assisted or ultrasound-promoted reactions. tandfonline.comtandfonline.comShorter reaction times, lower energy use.
Safer Solvents Use of chlorinated solvents (e.g., Dichloromethane).Reactions in water, ethanol, or under solvent-free conditions. eurekaselect.comrsc.orgReduced toxicity and environmental impact.

Chemical Reactivity and Transformation Studies of Methyl 3 4 Nitro 3 Indolyl Propanoate

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is generally electron-rich and susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro group at the 4-position significantly influences the reactivity of the benzene (B151609) portion of the indole, while the pyrrole (B145914) ring's reactivity is also modulated.

The pyrrole ring of the indole nucleus is generally more reactive towards electrophiles than the benzene ring. The C-3 position is the most nucleophilic site in an unsubstituted indole. However, in Methyl 3-(4-Nitro-3-indolyl)propanoate, this position is already substituted. Therefore, electrophilic attack on the pyrrole ring, if it occurs, would likely be directed to the C-2 position. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions.

PositionPredicted Reactivity towards ElectrophilesDirecting Influence
C-2Potentially reactiveGoverned by the indole nitrogen and C-3 substituent
C-5DeactivatedMeta to the nitro group
C-6DeactivatedOrtho, para to the nitro group
C-7DeactivatedMeta to the nitro group

The electron-withdrawing nature of the 4-nitro group can render the indole ring susceptible to nucleophilic attack, a reactivity pattern not typical for unsubstituted indoles. researchgate.net Indoles substituted with electron-withdrawing groups can undergo nucleophilic addition reactions. researchgate.net For this compound, nucleophiles could potentially add to the electron-deficient pyrrole ring.

Cycloaddition reactions involving the indole nucleus are also a possibility. researchgate.net The indole system can participate as a diene or a dienophile in Diels-Alder type reactions, although this is less common. More prevalent are [4+2] cycloadditions where the indole acts as the 4π component. researchgate.net Additionally, 1,3-dipolar cycloadditions with dipoles such as nitrones can occur across the C2-C3 double bond of the indole, leading to the formation of five-membered heterocyclic rings. wikipedia.org

The indole nucleus, particularly at the C-3 position, can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orgorganic-chemistry.org Given that the C-3 position is blocked in this compound, a direct Michael addition from this position is not feasible. However, the N-H proton of the indole is acidic and can be deprotonated to form an indolyl anion, which could then participate in Michael-type reactions, although this is less common.

Reactions with nitrones typically proceed via 1,3-dipolar cycloaddition. wikipedia.org The C2-C3 double bond of the indole ring in this compound could act as the dipolarophile, reacting with a nitrone to form an isoxazolidine-fused indole derivative. The regioselectivity of this cycloaddition would be influenced by the electronic and steric properties of both the indole and the nitrone.

Transformations of the 4-Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction.

The selective reduction of the 4-nitro group is a key transformation, providing access to a range of other functional groups. researchgate.net The reduction of aromatic nitro compounds to amines is a well-established process. youtube.comorganic-chemistry.org

Reduction to Amino Group: The 4-nitro group can be readily reduced to a 4-amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). youtube.com The resulting Methyl 3-(4-Amino-3-indolyl)propanoate is a valuable intermediate for further synthetic elaborations.

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632). This can often be achieved under milder reduction conditions or with specific reagents like zinc dust in the presence of ammonium (B1175870) chloride. nih.gov The hydroxylamino derivative can then be used in further transformations.

Formation of Azoxy Derivatives: The formation of azoxy compounds can occur through the condensation of a nitroso intermediate and a hydroxylamine, both of which can be derived from the partial reduction of the nitro group. nih.govnih.gov Enzymatic transformations have also been shown to produce azoxy compounds from anilines, which are themselves reduction products of nitroarenes. nih.gov

ProductReagents and Conditions
4-Amino derivativeH₂, Pd/C or Sn/HCl or Fe/HCl
4-Hydroxylamino derivativeZn, NH₄Cl
4,4'-Azoxy derivativePartial reduction leading to nitroso and hydroxylamine intermediates

The 4-nitro group can participate in intramolecular cyclization reactions, particularly after being reduced to an amino group. The resulting amine can react with other functional groups within the molecule or with external reagents to form new heterocyclic rings. For instance, reductive cyclization is a known strategy for indole synthesis itself. researchgate.net

Rearrangement reactions involving the nitro group on an aromatic ring are less common but possible under specific conditions. For example, the Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines (which can be formed from nitroarenes) to aminophenols. wiley-vch.de While not a direct rearrangement of the nitro group, it represents a potential transformation pathway for the reduction products of this compound.

Reactions of the Methyl Ester Functionality

The methyl ester group in this compound is susceptible to a variety of transformations, primarily involving nucleophilic attack at the carbonyl carbon. These reactions include hydrolytic cleavage, transesterification, and reduction.

Hydrolytic Cleavage: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(4-Nitro-3-indolyl)propanoic acid, can be achieved under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. libretexts.org The reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, an excess of water is generally used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and often more efficient method for hydrolyzing esters is saponification. libretexts.org This involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is effectively irreversible as the carboxylate salt is formed, which is resistant to nucleophilic attack by the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. Studies on the hydrolysis of other indole-3-acetic acid esters have shown that these reactions can proceed readily under mild alkaline conditions.

Reaction Reagents and Conditions Product Typical Yield
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heat3-(4-Nitro-3-indolyl)propanoic acidModerate to High
Base-Catalyzed HydrolysisDilute NaOH or KOH, heat, then acid workup3-(4-Nitro-3-indolyl)propanoic acidHigh

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The reaction equilibrium is typically shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol (B129727) as it is formed. Both homogeneous and heterogeneous catalysts can be employed for transesterification. mdpi.com The efficiency of transesterification is influenced by several factors, including the molar ratio of alcohol to ester, reaction temperature, and the type and concentration of the catalyst. nih.govnih.gov

Reaction Catalyst Reactant Alcohol Product
TransesterificationAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)R-OH (e.g., Ethanol (B145695), Propanol)Alkyl 3-(4-Nitro-3-indolyl)propanoate

The methyl ester functionality can be reduced to the corresponding primary alcohol, 3-(4-Nitro-3-indolyl)propan-1-ol. The choice of reducing agent is crucial to achieve selectivity, especially in the presence of the reducible nitro group.

Selective Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. harvard.edu However, LiAlH₄ can also reduce the nitro group. To achieve selective reduction of the ester in the presence of a nitro group, milder and more specific reagents are often necessary. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known to selectively reduce carboxylic acids and esters in the presence of nitro groups. researchgate.net Another approach involves the use of sodium borohydride (B1222165) in combination with a Lewis acid or in specific solvent systems.

Derivatization of the Alcohol Moiety: The resulting primary alcohol, 3-(4-Nitro-3-indolyl)propan-1-ol, is a versatile intermediate for further chemical modifications. The hydroxyl group can be converted into a variety of other functional groups. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into ethers, esters, or halides through standard synthetic methodologies.

Reaction Reagents and Conditions Product Notes
Ester ReductionLiAlH₄ in THF or Et₂O3-(4-Nitro-3-indolyl)propan-1-olMay also reduce the nitro group
Selective Ester ReductionBH₃·THF or BH₃·SMe₂3-(4-Nitro-3-indolyl)propan-1-olGenerally selective for the ester over the nitro group

Investigation of Reaction Mechanisms and Kinetic Profiles

The mechanisms of the fundamental reactions of the methyl ester functionality are well-established in organic chemistry.

Hydrolysis: Acid-catalyzed hydrolysis proceeds through a series of protonation and nucleophilic attack steps, involving a tetrahedral intermediate. Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate, followed by the departure of the methoxide (B1231860) leaving group. libretexts.org

Transesterification: The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reduction: The reduction of esters with hydride reagents like LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol. harvard.edu

Spectroscopic and Structural Elucidation of Methyl 3 4 Nitro 3 Indolyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment (¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all protons and carbons can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 3-(4-Nitro-3-indolyl)propanoate would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro group at the 4-position would significantly influence the chemical shifts of the adjacent protons, causing them to shift further downfield. The methylene (B1212753) protons of the propanoate side chain would likely appear as two distinct triplets, while the methyl ester protons would present as a singlet around 3.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group would be the most downfield signal, typically above 170 ppm. The aromatic carbons of the indole ring would resonate in the range of 110-140 ppm. The carbon atom attached to the nitro group (C4) would be expected to show a characteristic chemical shift. The aliphatic carbons of the propanoate chain and the methyl ester would appear in the upfield region of the spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to identify adjacent protons, such as those in the propanoate side chain and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the straightforward assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for connecting the different structural fragments of the molecule, such as linking the propanoate side chain to the C3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This technique would be valuable in determining the preferred conformation of the propanoate side chain relative to the indole ring.

Due to the lack of specific experimental data in the searched literature, a representative data table cannot be generated at this time.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. A strong absorption band around 1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the indole ring would appear as a broad band in the region of 3300-3500 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitro group also gives rise to strong signals in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the indole moiety. The C=O stretch of the ester is typically weaker in the Raman spectrum compared to the IR spectrum.

A detailed data table is not available due to the absence of specific experimental data in the searched sources.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₁₂H₁₂N₂O₄), the expected exact mass would be approximately 248.0797 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the propanoate side chain. The nitro group can also influence the fragmentation, potentially leading to the loss of NO or NO₂. Analysis of these fragment ions helps to piece together the molecular structure.

Specific experimental mass spectrometry data for this compound is not available in the provided search results.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing. These interactions could include hydrogen bonding involving the indole N-H group as a donor and the oxygen atoms of the nitro or ester groups as acceptors. Pi-stacking interactions between the aromatic indole rings of adjacent molecules might also be present. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

No published X-ray crystallographic data for this compound was found in the search results.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality. Therefore, it does not exist as enantiomers, and techniques such as chiroptical spectroscopy, which are used to determine enantiomeric excess, are not applicable to this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (DFT, MP2)

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like Methyl 3-(4-Nitro-3-indolyl)propanoate, this is typically achieved using quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2).

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. scielo.org.mxjmcs.org.mx These calculations would provide precise bond lengths, bond angles, and dihedral angles for the title compound. The MP2 method, a post-Hartree-Fock ab initio approach, offers a higher level of theory by including electron correlation effects more explicitly, often leading to more accurate results, albeit at a greater computational expense.

The output of these calculations is a set of optimized Cartesian coordinates for each atom, defining the molecule's ground-state geometry. This optimized structure is the basis for all further computational analyses, including frequency calculations, frontier molecular orbital analysis, and spectroscopic predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wuxiapptec.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a propensity for accepting electrons.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the energy gap alone.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies This table is interactive. Users can sort the columns by clicking on the headers.

Reactivity Descriptor Formula Chemical Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2 Measures the ability of the molecule to attract electrons.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A global measure of electrophilic character. |

These parameters would be systematically calculated from the DFT results to build a comprehensive reactivity profile for the title compound. researchgate.netresearchgate.net

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The propanoate side chain of this compound introduces significant conformational flexibility. Understanding the preferred spatial arrangements of this chain relative to the rigid indole (B1671886) ring is crucial, as different conformers can have different energies and properties.

Molecular Mechanics (MM) methods, which use classical force fields (like MM3), are well-suited for rapidly exploring the conformational landscape of flexible molecules. researchgate.net A systematic search or random sampling can identify numerous possible conformers. The energies of the most stable conformers found via MM are then typically refined using more accurate but computationally intensive DFT or MP2 calculations to determine their relative populations according to the Boltzmann distribution. researchgate.net A study on the related indol-3-ylacetic acid revealed that the energy barriers for the rotation of the side chain are relatively low, suggesting that multiple conformations can coexist at room temperature. core.ac.uk

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By simulating the atomic motions over time (typically nanoseconds), MD can reveal the dynamics of conformational changes and the stability of different conformers in various environments, such as in a solvent. researchgate.net For this compound, MD simulations could elucidate how the propanoate chain folds and interacts with the indole core and how solvent molecules might influence its preferred shape.

Computational Prediction and Validation of Spectroscopic Data

Quantum chemical calculations are a powerful tool for predicting various types of molecular spectra, which can be used to validate and interpret experimental data.

Infrared (IR) Spectroscopy: Frequency calculations performed using DFT after a geometry optimization yield the vibrational modes of the molecule. The resulting calculated IR spectrum, showing the frequency and intensity of each vibrational mode, can be compared with an experimental spectrum. researchgate.netnist.gov This comparison helps in assigning the observed spectral bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group, the carbonyl (C=O) stretch of the ester, and the N-H stretch of the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, typically using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. scielo.org.mx These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum can be an invaluable aid in assigning peaks in the experimental spectrum and confirming the molecular structure. researchgate.net

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). materialsciencejournal.org This method provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to absorption intensity) for the transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would be expected to predict electronic transitions involving the π-system of the nitroindole chromophore.

Mechanistic Elucidation of Chemical Reactions and Transition State Analysis

Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface that connects reactants to products.

A key aspect of this analysis is the identification of transition states (TS) , which are the maximum energy points along the minimum energy reaction pathway. researchgate.net By calculating the structure and energy of the transition state, the activation energy (Ea) of the reaction can be determined, which is fundamental to understanding the reaction kinetics. Computational studies have been used to elucidate the mechanism for the regioselective nitration of indoles to form 3-nitroindoles, identifying key intermediates and transition states in the process. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., nucleophilic aromatic substitution of the nitro group), DFT calculations could be used to:

Propose plausible reaction mechanisms. rsc.org

Calculate the energies of all reactants, intermediates, transition states, and products.

Determine the activation barriers for competing pathways to explain selectivity. mdpi.com

Visualize the atomic motions corresponding to the reaction coordinate at the transition state.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. uliege.benih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimental observable.

For a class of compounds including this compound, a QSRR study would involve:

Synthesizing or identifying a series of related indole propanoate derivatives with varying substituents.

Measuring their reactivity in a specific chemical reaction.

Calculating a wide range of molecular descriptors for each compound. These descriptors can be constitutional, topological, or quantum chemical (such as EHOMO, ELUMO, dipole moment, atomic charges, etc.). mdpi.com

Using statistical methods, such as Multiple Linear Regression (MLR), to build a model that predicts reactivity based on the most relevant descriptors. nih.govmdpi.com

Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining insight into the structural features that govern reactivity. researchgate.net Given the prevalence of QSAR/QSRR studies on both nitroaromatic compounds and indole derivatives, this approach is highly applicable. researchgate.netresearchgate.net

Applications in Organic Synthesis

Methyl 3-(4-nitro-3-indolyl)propanoate is a specialized organic compound whose value in synthetic chemistry stems from its unique combination of functional groups: an indole (B1671886) nucleus, a nitro group activating the benzene (B151609) portion of the heterocycle, and a reactive propanoate ester side chain. This arrangement of reactive centers makes it a versatile building block for constructing more complex molecular structures.

Investigations of Biological Interactions and Molecular Mechanisms

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For Methyl 3-(4-Nitro-3-indolyl)propanoate, the key structural features are the indole (B1671886) core, the nitro group at the C4 position, and the methyl propanoate chain at the C3 position.

The position of the nitro group on the indole ring is a critical determinant of biological effect. A study on the mutagenic activities of various nitro and methyl-nitro derivatives of indole in Salmonella typhimurium revealed that the placement of the nitro group significantly impacts mutagenicity. nih.gov Specifically, the presence of a nitro group at the C4 or C7 position resulted in compounds that were only weakly mutagenic or nonmutagenic. nih.gov In contrast, nitro substitution at the C2, C5, or C6 positions often led to measurable mutagenic activity. nih.gov This suggests that the 4-nitro substitution in this compound confers a more favorable profile in this regard compared to other isomers.

The electronic properties of substituents also play a crucial role. The nitro group is a strong electron-withdrawing group, which can influence the molecule's ability to interact with biological targets. frontiersin.org In some contexts, electron-withdrawing groups on the indole scaffold can enhance certain activities, such as aromatase inhibition. frontiersin.org The propanoate side chain at the C3 position provides steric bulk and a flexible linker with a methyl ester group, which can participate in hydrogen bonding and hydrophobic interactions, further defining its molecular recognition properties. SAR analyses of similar indole derivatives have shown that the nature of the core heterocyclic scaffold and its substituents are vital for antimicrobial activity. frontiersin.org

Table 1: Influence of Nitro Group Position on Mutagenic Activity of Indole Derivatives

Data derived from studies on various nitroindole derivatives. nih.gov

Exploration of Potential Molecular Targets and Binding Modes

Identifying the molecular targets of a compound is key to elucidating its mechanism of action. While specific targets for this compound have not been identified, its structural components suggest several plausible interactions.

The nitroaromatic structure of the compound suggests it could be a substrate for nitroreductase enzymes. mdpi.com These enzymes are capable of reducing nitro groups, a process that can lead to the formation of reactive intermediates. mdpi.com This metabolic activation is a known mechanism for the bioactivity of many nitro-containing drugs. mdpi.com

Furthermore, the indole-3-propanoate moiety is structurally analogous to indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan. mdpi.comasm.org IPA is known to interact with various enzymes. For instance, it can block the tryptophan biosynthesis pathway in Mycobacterium tuberculosis by acting as an allosteric inhibitor that mimics tryptophan, targeting the enzyme anthranilate synthase (TrpE). asm.org It is conceivable that if the methyl ester of this compound is hydrolyzed in vivo to its corresponding carboxylic acid, it might interact with similar enzymatic targets, although the 4-nitro group would significantly alter its binding properties.

Molecular docking studies of various indole derivatives have shown that the indole scaffold is a versatile pharmacophore capable of binding to a wide range of receptors. journal-jop.orgresearchgate.netnih.gov The indole ring can participate in hydrophobic and π-stacking interactions within a receptor's binding pocket, while the N-H group can act as a crucial hydrogen bond donor. frontiersin.orgmdpi.com

In a hypothetical docking scenario for this compound, the 4-nitro group could serve as a hydrogen bond acceptor, interacting with amino acid residues like serine or threonine. The methyl propanoate side chain offers conformational flexibility, allowing the molecule to adapt to the topology of a binding site and engage in additional hydrophobic or polar interactions.

The related metabolite, indole-3-propionic acid (IPA), has been shown to be a ligand for the aryl hydrocarbon receptor (AhR), through which it can modulate immune responses. nih.gov It is plausible that this compound could also interact with nuclear receptors or other signaling proteins, a hypothesis that awaits confirmation through computational and experimental binding studies.

Mechanistic Research into Cellular Pathway Modulation

The structural similarity to IPA provides a framework for hypothesizing how this compound might modulate cellular pathways. IPA has been shown to influence multiple signaling cascades. For example, it can directly activate hepatic stellate cells via a pathway involving reactive oxygen species (ROS) and the JNK/p38 MAP kinase signaling cascade. mdpi.com In other contexts, IPA exhibits protective effects against oxidative stress and can modulate mitochondrial function in cardiomyocytes. nih.govnih.gov

Research on other nitroindole derivatives has demonstrated their ability to impact cell signaling. For example, certain 5-nitroindole (B16589) compounds can downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular ROS levels in cancer cells. nih.gov Therefore, this compound could potentially modulate pathways related to cellular stress, proliferation, and apoptosis. The final effect would likely be a complex interplay between the signaling activities of the indolepropanoate backbone and the strong electronic and redox effects of the 4-nitro group.

Investigation of Anti-oxidative and Radical Scavenging Mechanisms

Indole compounds, particularly those with a free N-H group, are recognized for their antioxidant and radical scavenging properties. nih.gov The mechanism often involves the donation of a hydrogen atom from the indole nitrogen to neutralize free radicals. nih.gov The related compound, indole-3-propionic acid, is noted for its free radical scavenging and antioxidant capabilities, which contribute to its cytoprotective effects. nih.gov

However, the presence of a strong electron-withdrawing nitro group at the C4 position of this compound is expected to significantly alter this activity. Electron-withdrawing groups decrease the electron density on the indole ring and make the N-H proton less available for donation, which would likely diminish its capacity as a radical scavenger. nih.gov In fact, many nitroaromatic compounds can have pro-oxidant effects by participating in redox cycling, which generates superoxide (B77818) radicals. mdpi.com Thus, while the indolepropanoate scaffold has antioxidant potential, the 4-nitro substitution may reduce or even reverse this effect, potentially leading to the generation of oxidative stress rather than its alleviation. nih.gov

Table 2: Predicted Effect of Substituents on the Radical Scavenging Activity of the Indole Ring

This table illustrates general chemical principles regarding how substituents on an aromatic ring can influence its antioxidant potential. nih.govnih.gov

Design and Synthesis of Research Probes for Biological Systems

This compound serves as a valuable scaffold for the design and synthesis of chemical probes to investigate biological systems. nih.govresearchgate.netnih.gov Its functional groups—the methyl ester and the nitro group—provide convenient handles for chemical modification.

Modification of the Propanoate Chain : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to a variety of reporter molecules, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photo-affinity labels, using standard peptide coupling chemistry. These probes would enable researchers to visualize the compound's subcellular localization, identify its protein binding partners, and map its interaction sites.

Modification of the Nitro Group : The nitro group can be chemically reduced to a primary amine (-NH2). This amine provides a new site for derivatization, allowing for the attachment of different chemical moieties to explore SAR or to link to other functional groups. mdpi.com

By synthesizing a library of such derivatives, researchers can create powerful tools to dissect the molecular mechanisms and cellular pathways affected by the 4-nitro-3-indolylpropanoate scaffold. This approach is central to modern chemical biology and drug discovery efforts aimed at identifying and validating new therapeutic targets. nih.govtubitak.gov.tr

Ligand Efficiency and Druggability Assessment from a Research Perspective

From a research standpoint, the evaluation of a novel chemical entity like this compound involves a critical assessment of its potential to be developed into a viable drug candidate. This process goes beyond simple biological activity, incorporating metrics that relate potency to the physicochemical properties of the molecule. The core concepts in this evaluation are ligand efficiency and druggability.

Ligand Efficiency (LE): A Measure of Binding Potency per Atom

Ligand efficiency (LE) is a key metric used in early-stage drug discovery to assess the quality of a "hit" or "lead" compound. wikipedia.org It normalizes the binding affinity of a molecule, typically the Gibbs free energy (ΔG), by its size, usually represented by the number of non-hydrogen (heavy) atoms (HAC). taylorandfrancis.comrgdscience.com A high LE value indicates that a molecule achieves a strong binding affinity with a relatively low number of atoms, which is a desirable characteristic for a starting point in a drug discovery program. researchgate.net Compounds with higher efficiency are often considered more promising for optimization, as they may lead to final drug candidates with more favorable properties, such as lower molecular weight. taylorandfrancis.com

The formula for Ligand Efficiency is often expressed using the pIC50 (the negative logarithm of the half-maximal inhibitory concentration):

LE = 1.4(−log IC50) / N

Where N is the number of non-hydrogen atoms. wikipedia.org

As no specific biological target or IC50 value has been published in the scientific literature for this compound, a definitive LE cannot be calculated. However, for the purpose of illustrating the assessment process from a research perspective, we can postulate a hypothetical scenario. If this compound were screened against a plausible target for indole derivatives, such as a protein kinase, and found to have a hypothetical IC50 of 500 nM, its LE could be calculated.

This compound has a molecular formula of C12H12N2O4, which contains 18 non-hydrogen atoms. Using the hypothetical IC50 value, the LE would be:

pIC50 = -log(500 x 10⁻⁹) = 6.3

LE = (1.4 * 6.3) / 18 ≈ 0.49 kcal/mol per heavy atom

In this hypothetical case, an LE value of 0.49 would be considered highly favorable, as values greater than 0.3 are generally regarded as indicative of a high-quality lead compound. researchgate.net

Druggability Assessment: Predicting "Drug-like" Properties

Druggability assessment aims to predict whether a compound possesses the physicochemical and pharmacokinetic properties necessary to become a successful oral drug. This evaluation is often guided by established principles like Lipinski's Rule of Five and the analysis of properties such as lipophilicity, solubility, and metabolic stability. Other advanced metrics like the Ligand Lipophilicity Efficiency (LLE) are also employed, which relates a compound's potency to its lipophilicity. researchgate.net

The structure of this compound can be analyzed to predict its druggability profile. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. nih.gov However, the presence of the nitro group can be a point of concern for researchers. While the nitro group can be a critical pharmacophore, it can also be a toxicophore, as it may be metabolically reduced to reactive and potentially toxic intermediates. researchgate.net The propanoate ester side chain generally increases hydrophilicity, which could positively impact solubility.

A summary of the calculated and estimated druggability properties for this compound is presented in the table below.

PropertyValueGuideline / Comment
Molecular Weight248.23 g/mol< 500 (Passes Lipinski's Rule)
cLogP (estimated)2.15< 5 (Passes Lipinski's Rule); indicates moderate lipophilicity.
Hydrogen Bond Donors1 (indole N-H)≤ 5 (Passes Lipinski's Rule)
Hydrogen Bond Acceptors5 (two nitro oxygens, two ester oxygens)≤ 10 (Passes Lipinski's Rule)
Heavy Atom Count (HAC)18Used for Ligand Efficiency calculation.

From a research perspective, this compound presents a promising profile based on general "drug-like" properties, passing all of Lipinski's rules. Its moderate lipophilicity and molecular weight are favorable. The primary focus for further investigation would be to determine its biological activity against relevant targets to calculate actual ligand efficiency metrics and to conduct metabolic studies to assess the stability and potential bioactivation of the nitro group. Without experimental data on biological potency and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, its true potential remains speculative.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted indoles, particularly those with electron-withdrawing groups like the nitro moiety, can be challenging, often requiring harsh conditions or multi-step procedures that are not environmentally friendly. rsc.orgnih.gov Future research must prioritize the development of more efficient and sustainable synthetic routes to Methyl 3-(4-Nitro-3-indolyl)propanoate.

Key areas of focus should include:

Catalyst-Free Methodologies: Exploring novel reaction pathways that eliminate the need for metal catalysts, which can be costly and toxic. acs.org Recent advances in catalyst-free multicomponent reactions for indole (B1671886) synthesis provide a promising starting point. acs.org

Green Solvents: Shifting from traditional organic solvents to greener alternatives like ethanol (B145695) or water-based systems to minimize environmental impact. rug.nltandfonline.com

One-Pot and Domino Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel. This approach improves efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and often improve yields compared to conventional heating methods, contributing to a greener synthetic process. tandfonline.com

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Traditional Approach Future Sustainable Approach Key Advantages of Future Approach
Nitration Use of concentrated nitric and sulfuric acidsNon-acidic, mild nitrating agents (e.g., trifluoroacetyl nitrate) nih.govImproved safety, better functional group tolerance, reduced corrosive waste.
Indole Ring Formation Fischer or Bartoli synthesis with harsh conditionsPalladium or Copper-catalyzed domino reactions; MCRs rsc.orgresearchgate.netMilder conditions, higher atom economy, greater structural diversity from common precursors.
Solvent Use Chlorinated hydrocarbons, DMFEthanol, water, ionic liquids tandfonline.comReduced environmental toxicity and pollution.
Energy Input Conventional reflux heating for extended periodsMicrowave irradiation tandfonline.comDrastically reduced reaction times, potential for higher yields.

Exploration of Undiscovered Reactivity and Transformational Pathways

The unique substitution pattern of this compound suggests a rich and underexplored reactivity profile. The electron-withdrawing nitro group at the C4-position significantly modulates the electronic properties of the indole ring, creating opportunities for novel transformations.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The C4-nitro group strongly activates the benzene (B151609) portion of the indole ring towards nucleophilic attack, a reactivity pathway that is less common for typical electron-rich indoles. This could allow for the introduction of a wide range of substituents at the C5 or C7 positions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which serves as a versatile synthetic handle for further functionalization, such as amide bond formation or the construction of new heterocyclic rings fused to the indole core.

Chemistry of the Propanoate Side Chain: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a platform for creating a library of derivatives.

Dearomatization Reactions: The electrophilic character of 3-nitroindoles has been shown to facilitate dearomatization processes, enabling complex C2-C3 functionalizations. researchgate.net Exploring this reactivity in the 4-nitro isomer could lead to novel polycyclic scaffolds. researchgate.net

Application in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, are powerful tools for building molecular complexity efficiently. rsc.orgacs.org The indole scaffold is an excellent participant in various MCRs. rsc.orgnih.gov

This compound is a prime candidate for use as a building block in MCRs. Future investigations could explore its application in:

Ugi and Passerini Reactions: The indole nucleus can act as the acid component in isocyanide-based MCRs like the Ugi reaction, especially after conversion of the ester to a carboxylic acid. acs.orgnih.gov This would allow for the rapid assembly of complex peptide-like structures tethered to the indole core. acs.org

Domino Reactions: The compound's multiple functional groups could be leveraged in domino or cascade sequences, where the product of an initial reaction undergoes subsequent intramolecular transformations. For example, an MCR involving the indole nitrogen could be followed by a cyclization onto the side chain or the aromatic ring.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and guiding experimental design. researchgate.netacs.org

Applying advanced computational modeling to this compound can provide profound insights into:

Reaction Pathways and Transition States: DFT calculations can elucidate the step-by-step mechanism of potential reactions, identifying key intermediates and transition state energies. nih.govchemrxiv.org This is crucial for optimizing reaction conditions and predicting the feasibility of new transformations. acs.org

Electronic Structure and Reactivity: Modeling can quantify the electronic impact of the C4-nitro group on different positions of the indole ring, predicting sites of electrophilic and nucleophilic attack.

Regioselectivity: In reactions where multiple products are possible, computational studies can predict the most likely outcome, saving significant experimental effort. nih.gov For example, modeling nucleophilic additions can determine whether substitution is favored at the C5 or C7 position. nih.gov

Design of Next-Generation Indole-Based Research Tools and Chemical Biology Probes

The intrinsic fluorescence of the indole scaffold makes it a valuable fluorophore in chemical biology. rsc.org By strategically modifying the indole core, it is possible to create probes that respond to specific analytes, environmental changes, or biological events. nih.gov

This compound serves as an excellent starting point for developing novel probes due to:

Tunable Photophysical Properties: The electron-withdrawing nitro group and the ester side chain can be modified to tune the molecule's absorption and emission wavelengths. Reduction of the nitro group to an amine, for example, would create a strong electron-donating group, likely causing a significant red-shift in its fluorescence.

Reactive Handles for Conjugation: The propanoate side chain provides a straightforward point of attachment for linking the indole scaffold to other molecules, such as recognition elements for specific ions or biomolecules. rsc.org

Future work could focus on designing and synthesizing derivatives of this compound as fluorescent probes for detecting metal cations, anions, or reactive oxygen species, with potential applications in environmental monitoring and cellular imaging. rsc.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules and reactions are discovered. nih.goviscientific.org These technologies can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and identify molecules with desired properties. acs.org

The integration of AI and ML can accelerate research on this compound by:

Predictive Synthesis: ML models can be trained on databases of indole reactions to predict the success and optimal conditions for new transformations of the target molecule.

Automated Synthesis: AI-driven platforms using technologies like acoustic droplet ejection can perform high-throughput screening of reaction conditions on a nanoscale, rapidly identifying the best synthetic pathways. nih.govnih.govrsc.org This automated approach allows for the exploration of a much larger chemical space than is possible with manual methods. researchgate.net

De Novo Design: AI algorithms can design novel derivatives of this compound with specific predicted properties, such as enhanced biological activity or tailored photophysical characteristics, guiding future synthetic efforts. sciencedaily.comtechnologynetworks.com

By embracing these cutting-edge technologies, the chemical community can unlock the full synthetic and functional potential of this versatile indole derivative, paving the way for new discoveries in medicine and materials science.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(4-Nitro-3-indolyl)propanoate?

Methodological Answer:
The synthesis of nitro-substituted indole propanoates typically involves Friedel-Crafts alkylation or prenylation of indole derivatives. For example, prenylation of tryptophan derivatives using chiral ligands (e.g., compound 27b in ) under Pd-catalyzed conditions yields enantioselective products. A representative procedure ():

  • React (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoate with a prenylating agent (e.g., 2-methylbut-3-en-2-yl) in dichloromethane.
  • Purify via column chromatography (PE/EtOAc, 1:1) to isolate diastereomers (61% yield, anti/syn ratio 1:6) .
  • For nitro-functionalization, post-synthetic nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) is recommended to avoid over-nitration .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Indole C7-H proton at δ 7.83 ppm (singlet, ).
    • Methyl ester protons at δ 3.63 ppm (singlet, C12-H) .
    • Nitro group proximity deshields adjacent protons (e.g., C4-H at δ 7.45–7.38 ppm) .
  • IR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and nitro (NO₂) stretch at ~1520–1350 cm⁻¹ .
  • EI-MS : Molecular ion peaks at m/z 416.47 (C₂₅H₂₄N₂O₄) for prenylated analogs ().

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with PE/EtOAc (1:1) for baseline separation of diastereomers (). Adjust ratios (e.g., 3:1 PE/EtOAc) for nitro derivatives to resolve polar byproducts .
  • Recrystallization : For nitro analogs, recrystallize from ether/petroleum ether (60–80°C) to obtain high-purity crystals ().

Advanced: How to analyze reaction mechanisms in the synthesis of nitro-indole propanoates?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs) : Probe electrophilic nitration pathways using deuterated indole substrates to confirm whether nitration proceeds via σ-complex intermediates .
  • DFT Calculations : Model nitro-group orientation using crystallographic data (e.g., torsion angles from ) to predict regioselectivity in nitration .
  • Hammett Plots : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with reaction rates to validate mechanistic assumptions .

Advanced: What strategies mitigate diastereomer formation during prenylation?

Methodological Answer:

  • Chiral Ligands : Use enantiopure ligands (e.g., (R)-BINAP) to enhance stereocontrol, achieving diastereomeric ratios >10:1 ().
  • Low-Temperature Conditions : Perform reactions at –20°C to slow racemization of intermediates ().
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for in situ resolution of diastereomers during esterification .

Advanced: What biological activities are associated with nitro-indole propanoates?

Methodological Answer:

  • Anticancer Screening : Test growth inhibition using MTT assays on cancer cell lines (e.g., MCF-7, A549). reports IC₅₀ values of 10–50 µM for structurally related indole derivatives .
  • Nitroreductase Activation : Evaluate prodrug potential by measuring nitro-group reduction to hydroxylamine intermediates under hypoxic conditions .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Compare ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., δ ~180 ppm for carbonyl carbons in vs. computed δ 177–182 ppm) .
  • Variable-Temperature NMR : Detect conformational flexibility (e.g., rotamers) causing signal splitting in aromatic regions .

Advanced: What computational approaches model the compound’s reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate nitro-group interactions in enzyme binding pockets using crystallographic data () .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like tyrosine kinases or nitroreductases .

Advanced: How stable is this compound under varying conditions?

Methodological Answer:

  • pH Stability : Monitor hydrolysis of the ester group via HPLC at pH 2–12. Stability decreases above pH 8 due to base-catalyzed ester cleavage .
  • Thermal Degradation : Conduct TGA/DSC to identify decomposition thresholds (~150°C for nitro derivatives) .

Advanced: What are its applications in drug discovery pipelines?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD) : Use the nitro-indole core as a fragment library building block for kinase inhibitors .
  • Prodrug Optimization : Modify ester groups (e.g., replace methyl with pivaloyloxymethyl) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.